Strategic Application of 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid in Structure-Activity Relationship (SAR) Campaigns
Strategic Application of 1-(Piperazin-1-yl)cyclohexane-1-carboxylic Acid in Structure-Activity Relationship (SAR) Campaigns
Executive Summary
In modern medicinal chemistry, the transition from flexible, high-entropy molecules to conformationally restricted scaffolds is a cornerstone of Structure-Activity Relationship (SAR) optimization. 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid is a highly privileged, bifunctional building block. By merging the basicity and hydrogen-bond capabilities of a piperazine ring with the severe steric constraints of a 1,1-disubstituted cyclohexane system (a derivative of 1-aminocyclohexanecarboxylic acid), this scaffold serves as a powerful tool to rigidify linkers, enhance metabolic stability, and drive receptor subtype selectivity[1][2].
This technical guide explores the thermodynamic causality, physicochemical profiling, and experimental integration of this scaffold in the development of G-Protein Coupled Receptor (GPCR) bitopic ligands and Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Profiling and Thermodynamic Rationale
The utility of 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid lies in its unique structural topology:
-
Conformational Restriction (The Neopentyl Effect): The 1,1-disubstitution on the cyclohexane ring creates a sterically congested, neopentyl-like environment around the carboxylic acid. When incorporated into an amide bond, this steric bulk severely restricts rotation around the C−α and carbonyl carbon bond, locking the dihedral angles ( ϕ , ψ )[1].
-
Entropic Optimization: Flexible linkers (e.g., alkyl chains or PEGs) suffer a massive entropic penalty ( ΔS ) upon binding due to the loss of rotational degrees of freedom. By pre-organizing the vectorial trajectory of attached pharmacophores using this rigid scaffold, the entropic penalty is minimized, often leading to exponential gains in binding affinity ( ΔG )[3][4].
-
Metabolic Shielding: The bulky cyclohexane ring acts as a steric shield, protecting adjacent amide bonds from proteolytic cleavage by ubiquitous amidases and proteases, thereby extending the compound's intracellular half-life.
Fig 1. Logical flow of SAR optimization using the rigidified cyclohexane-piperazine scaffold.
SAR Applications in Drug Discovery
GPCR Bitopic Ligands
Bitopic ligands are designed to span both the orthosteric (primary) and allosteric (secondary) binding sites of a receptor. In the development of dopamine D3 receptor (D3R) ligands (e.g., cariprazine analogues), the distance and orientation between the primary (2,3-dichlorophenyl)piperazine pharmacophore and the secondary pharmacophore dictate functional selectivity (G-protein activation vs. β -arrestin recruitment)[3]. Replacing a flexible trans-1,4-cyclohexane or alkyl linker with the 1,1-disubstituted 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid alters the spatial projection of the secondary pharmacophore. The basic piperazine nitrogen can form a critical salt bridge with conserved aspartate residues (e.g., Asp114 in D3R), while the rigid cyclohexane core projects the tail deep into the allosteric pocket, significantly enhancing D3R over D2R selectivity[3].
Targeted Protein Degradation (PROTACs)
In PROTAC design, the linker does more than just connect the Protein of Interest (POI) ligand to the E3 ligase ligand; it actively participates in the formation of the ternary complex[4][5]. Flexible PEG linkers often result in dynamic, unstable ternary complexes. Incorporating 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid provides a rigid vector that stabilizes the protein-protein interaction (PPI) interface between the POI and the E3 ligase, promoting efficient polyubiquitination[4].
Fig 2. Ternary complex formation utilizing the rigidified bifunctional linker.
Quantitative Data: Impact of Linker Rigidification
The following table summarizes representative SAR data demonstrating the physicochemical and biological impact of replacing flexible linkers with the 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid scaffold in bitopic ligand/PROTAC campaigns[4].
| Linker Scaffold Type | Entropic Penalty ( ΔS ) | Target Affinity ( IC50 ) | Proteolytic Stability ( t1/2 ) | Subtype Selectivity (e.g., D3R/D2R) |
| Flexible Alkyl (C6) | High | 45.0 nM | < 30 min | 2-fold |
| PEG-based (PEG2) | High | 60.5 nM | < 45 min | 1.5-fold |
| Piperazine (Semi-rigid) | Moderate | 15.2 nM | > 120 min | 15-fold |
| 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid | Low (Pre-organized) | 2.5 nM | > 240 min | > 80-fold |
Table 1: Comparative SAR metrics highlighting the superiority of the 1,1-disubstituted rigid scaffold in optimizing affinity and stability.
Experimental Methodologies
Protocol A: Sterically Hindered Amide Coupling (Self-Validating Workflow)
Because the carboxylic acid at the 1-position of the cyclohexane ring is highly sterically hindered (neopentyl-like), standard coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields[5]. This protocol utilizes highly reactive uronium salts to drive the reaction.
Step-by-Step Procedure:
-
Activation: Dissolve 1-(4-Boc-piperazin-1-yl)cyclohexane-1-carboxylic acid (1.0 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M concentration)[5].
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the mixture. Stir at room temperature for 15 minutes to ensure full formation of the active OBt-ester. Causality: The bulky nature of the acid requires pre-activation before introducing the nucleophile.
-
Nucleophilic Attack: Add the target amine (1.0 equiv). Elevate the temperature to 45°C.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via LC-MS. Due to steric hindrance, the reaction may take 12–24 hours. If unreacted amine persists after 12 hours, add an additional 0.5 equiv of HATU and DIPEA.
-
Purification: Quench with saturated NaHCO3 , extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography (acetonitrile/water or EtOAc/hexanes).
Protocol B: TR-FRET Assay for PROTAC Ternary Complex Formation
To validate that the rigidified linker successfully stabilizes the ternary complex, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of Terbium-labeled E3 ligase (donor) and Alexa Fluor 647-labeled POI (acceptor) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
-
Compound Titration: Dispense the synthesized PROTAC (containing the 1-(piperazin-1-yl)cyclohexane-1-carboxylic acid linker) in a 10-point dose-response curve (from 10 μ M to 0.1 nM) into a 384-well microplate.
-
Incubation: Add the labeled proteins to the wells (final concentration: 2 nM donor, 10 nM acceptor). Incubate at room temperature for 2 hours to reach equilibrium.
-
Self-Validation (Competitive Displacement): In parallel control wells, add a 100-fold excess of unconjugated POI ligand. Causality: A proportional decrease in the FRET signal in these wells validates that the interaction is specifically mediated by the target binding sites, ruling out non-specific aggregation or false-positive fluorescence.
-
Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm). Calculate the FRET ratio (665/615) to determine the DC50 (concentration of half-maximal complex formation).
References
-
Structure–Function Activity Relationships of Cariprazine Analogues with Distinct G Protein versus β -Arrestin Activities at the Dopamine D3 Receptor, ACS Publications.[Link]
-
Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery, PMC.[Link]
-
Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2), PMC.[Link]
-
Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Ligand, American Chemical Society.[Link]
Sources
- 1. Amino acid derivatives are substrates or non-transported inhibitors of the amino acid transporter PAT2 (slc36a2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery - PMC [pmc.ncbi.nlm.nih.gov]
